1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a chlorinated dimethylphenoxy group and a propyl-substituted benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Benzodiazole Moiety: The phenoxy intermediate is then reacted with 2-propyl-1H-1,3-benzodiazole under suitable conditions to introduce the benzodiazole moiety.
Final Coupling Reaction: The final step involves coupling the intermediate with a suitable propanol derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
- 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
- 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-isopropyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
Uniqueness: The uniqueness of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the benzodiazole moiety may confer distinct properties compared to similar compounds with different alkyl substitutions.
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H25ClN2O2/c1-4-7-20-23-18-8-5-6-9-19(18)24(20)12-16(25)13-26-17-10-14(2)21(22)15(3)11-17/h5-6,8-11,16,25H,4,7,12-13H2,1-3H3 |
InChI Key |
ABCSLJFVDUAARI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC(=C(C(=C3)C)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.